Ethyl 7-methoxyquinoline-3-carboxylate
Overview
Description
Ethyl 7-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C13H13NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methoxyquinoline-3-carboxylate typically involves the reaction of 7-methoxyquinoline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methoxyquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .
Scientific Research Applications
Ethyl 7-methoxyquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 7-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
- Ethyl 6-methoxyquinoline-3-carboxylate
- Ethyl 7-hydroxyquinoline-3-carboxylate
Uniqueness
Ethyl 7-methoxyquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
Ethyl 7-methoxyquinoline-3-carboxylate (EMQC) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
EMQC is a derivative of quinoline, characterized by the presence of a methoxy group at the 7-position and a carboxylate group at the 3-position. This unique arrangement of functional groups contributes to its biological activity.
Antimicrobial Activity
EMQC has demonstrated significant antimicrobial properties. Studies indicate that compounds within the quinoline class exhibit antibacterial and antifungal activities. The mechanism is thought to involve interference with bacterial DNA replication by inhibiting DNA gyrase and topoisomerase IV, similar to other fluoroquinolones.
Table 1: Antimicrobial Activity of EMQC
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 8 | |
Escherichia coli | 16 | |
Candida albicans | 32 |
Anticancer Potential
Recent research has highlighted the anticancer potential of EMQC. In vitro studies have shown that EMQC can induce apoptosis in various cancer cell lines, including cervical cancer cells (SiHa). The compound activates the p38/MAPK signaling pathway, leading to increased intracellular reactive oxygen species (ROS) levels, which contribute to its cytotoxic effects .
Case Study: Cytotoxicity in Cervical Cancer Cells
- Cell Line: SiHa
- IC50 Value: 33.06 µg/mL after 24 hours of treatment
- Mechanism: Induction of apoptosis through ROS generation .
The biological activity of EMQC is primarily attributed to its interaction with specific molecular targets within cells. Research suggests that it binds to various enzymes and receptors, altering cellular processes and pathways critical for microbial survival and cancer cell proliferation.
- Enzyme Inhibition: EMQC may inhibit key enzymes involved in DNA replication.
- Receptor Interaction: It could interact with cellular receptors that modulate signaling pathways related to cell growth and apoptosis.
Interaction Studies
Studies focusing on the binding affinity of EMQC with biological targets have provided insights into its mechanism of action. For instance, investigations into its interactions with DYRK1A and CLK1 kinases revealed significant inhibitory activity, suggesting potential applications in treating diseases like cancer .
Table 2: Inhibitory Activity Against Kinases
Future Directions
The versatility of EMQC makes it an attractive candidate for further research in drug development. Its potential applications in agriculture as an agrochemical or pesticide also warrant exploration due to its biological activity against various pathogens.
Properties
IUPAC Name |
ethyl 7-methoxyquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)10-6-9-4-5-11(16-2)7-12(9)14-8-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHONKQIXMNJTGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619056 | |
Record name | Ethyl 7-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71082-46-7 | |
Record name | 3-Quinolinecarboxylic acid, 7-methoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71082-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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